![molecular formula C14H21N B174263 N-cyclohexyl-2,6-dimethylaniline CAS No. 104987-84-0](/img/structure/B174263.png)
N-cyclohexyl-2,6-dimethylaniline
Overview
Description
N-cyclohexyl-2,6-dimethylaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a 2,6-dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,6-dimethylaniline+cyclohexyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-cyclohexyl-2,6-dimethylaniline is explored for its potential pharmaceutical applications. It is structurally related to other compounds that exhibit biological activity. Research indicates that derivatives of 2,6-dimethylaniline possess antibacterial properties and are being studied for their efficacy against various pathogens, including Mycobacterium tuberculosis .
Additionally, the compound may serve as a precursor for synthesizing more complex pharmaceutical agents. Its application in drug formulation is supported by studies that evaluate its safety and biological effects.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Studies on related compounds like 2,6-xylidine reveal potential carcinogenic effects observed in long-term exposure studies on laboratory animals . Such findings underscore the importance of understanding the toxicological implications when utilizing this compound in research and industry.
Case Study: Carcinogenic Potential of 2,6-Xylidine
- Study Design : Long-term exposure (104 weeks) to varying concentrations of 2,6-xylidine in rats.
- Findings : Significant increases in nasal cavity tumors were observed in high-dose groups.
- : Similar structural compounds may pose similar risks; hence careful handling and regulation are necessary.
Industrial Applications
In industrial settings, this compound can be utilized as a dye intermediate or as a component in the production of rubber chemicals and antioxidants. Its ability to stabilize polymers makes it an attractive candidate for enhancing material properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-dimethylaniline: Shares the same aromatic structure but lacks the cyclohexyl group.
N-cyclohexyl aniline: Similar structure but without the methyl groups on the aromatic ring.
N-phenyl-2,6-dimethylaniline: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: N-cyclohexyl-2,6-dimethylaniline is unique due to the presence of both the cyclohexyl group and the 2,6-dimethyl substitution on the aniline ring
Biological Activity
N-Cyclohexyl-2,6-dimethylaniline is a compound that has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. This article delves into the biological effects of this compound, summarizing key research findings, case studies, and relevant data.
This compound is an aromatic amine derived from 2,6-dimethylaniline with a cyclohexyl group. It is primarily studied for its applications in organic synthesis and as a potential intermediate in the production of various chemicals.
Biological Activity
-
Toxicological Effects
- Carcinogenic Potential : Studies have indicated that 2,6-dimethylaniline, a related compound, exhibits carcinogenic properties. In rodent models, high-dose exposure resulted in significant tumor development in the nasal cavity and other organs. For instance, nasal adenomas and carcinomas were observed in high-dose female rats, with statistical significance noted (p < 0.001) .
- Genotoxicity : Conflicting results have been reported regarding the genotoxicity of 2,6-dimethylaniline. While some studies indicated that it could induce sister chromatid exchanges and chromosomal aberrations in cultured cells, others did not find conclusive evidence .
-
Metabolism and Biotransformation
- This compound undergoes metabolic transformations similar to those of 2,6-dimethylaniline. In humans and rodents, it forms hemoglobin adducts indicative of exposure and metabolic processing . The primary metabolite identified is N-hydroxy-2,6-dimethylaniline, which can further oxidize to form potentially reactive species .
- Case Studies
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Research indicates that aromatic amines like this compound may exert their biological effects through several mechanisms:
- Reactive Metabolite Formation : The oxidation of metabolites can lead to the formation of DNA-reactive species that may contribute to carcinogenicity.
- Cellular Stress Responses : Exposure to such compounds can trigger oxidative stress pathways within cells, potentially leading to apoptosis or malignant transformation.
Properties
IUPAC Name |
N-cyclohexyl-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8,13,15H,3-5,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFXEFDCHRQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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